
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that features a benzyl group, a trifluoromethyl-substituted phenyl ring, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Benzylation: The final step involves the benzylation of the pyrrole ring, which can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid.
Reduction: Formation of benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Benzyl 2-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Benzyl 2-(4-(trifluoromethyl)phenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C19H16F3NO2 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
benzyl 2-[4-(trifluoromethyl)phenyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H16F3NO2/c20-19(21,22)16-10-8-15(9-11-16)17-7-4-12-23(17)18(24)25-13-14-5-2-1-3-6-14/h1-11,17H,12-13H2 |
Clé InChI |
WZOGZJVHEQMWSK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(N1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



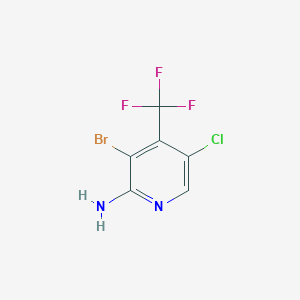
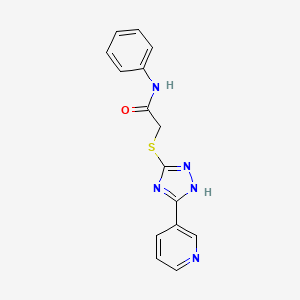
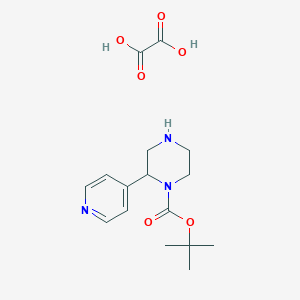
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
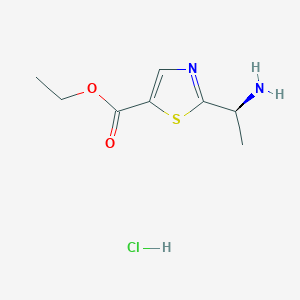
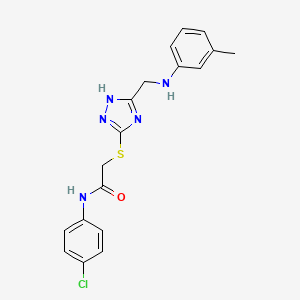
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)
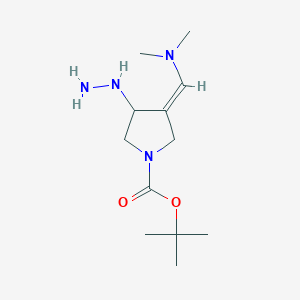



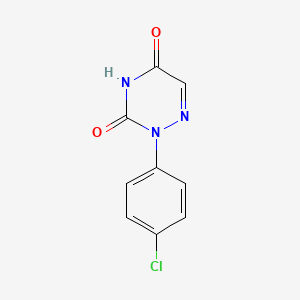
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
